molecular formula C13H10Cl2N4S2 B2361199 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 477863-50-6

3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2361199
CAS No.: 477863-50-6
M. Wt: 357.27
InChI Key: CMKHFLOSUQVTPO-UHFFFAOYSA-N
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Description

“3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine” is a chemical compound with the empirical formula C9H8Cl2N4S . It has a molecular weight of 275.16 . The compound is solid in form .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Triazolo[1,5-a]triazin-7-ones and Functionalized [1,2,4]Triazoles : Research indicates the synthesis of triazolo[1,5-a]triazin-7-ones starting from 3-amino-5-sulfanyl-1,2,4-triazole, leading to highly functionalized [1,2,4]triazoles through a unique triazinone ring opening. This indicates a potential in synthetic chemistry for the development of new compounds (Heras et al., 2003).

  • Alkylation and Aminomethylation Reactions : The compound has been used in reactions with various agents, resulting in new 3-sulfanyl-1,2,4-triazoles. This demonstrates its versatility in creating a range of chemical structures (Kaldrikyan et al., 2016).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of related triazole compounds, providing insights into their molecular geometry and potential for forming hydrogen-bonded structures (Belcher & Squattrito, 2006).

Chemical Modifications and Applications

  • Glycosylation Studies : Research on the glycosylation of similar triazole compounds suggests applications in carbohydrate chemistry, particularly in the synthesis of glycosides (El Ashry et al., 2009).

  • Exploration in Protonation and Molecular Design : Studies on the protonation of polysubstituted triazoles, involving similar chemical structures, expand the understanding of molecular design and synthetic strategies in triazole systems (Fizer et al., 2021).

  • Antimicrobial Activity : Some derivatives of 1,2,4-triazoles, including those with structural similarities, have been synthesized and tested for antimicrobial activities, indicating potential applications in pharmaceuticals (Bektaş et al., 2007).

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4S2/c14-9-4-3-8(10(15)6-9)7-21-13-18-17-12(19(13)16)11-2-1-5-20-11/h1-6H,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKHFLOSUQVTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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